2-Methoxynaphthalene
Overview
Description
2-Methoxynaphthalene, also known as β-Naphthol methyl ether or yara yara, is a stabilizer found in gunpowder, particularly smokeless gunpowders . It is soluble in alcohol, and insoluble in water and dipropylene glycol . It is used as a model reaction to study the catalytic benefits of delamination .
Synthesis Analysis
2-Methoxynaphthalene can be prepared from 2-naphthol. The principle involves the methylation of phenols to give methyl ethers. This methylation can be done either by using diazomethane or dimethyl sulphate in an alkaline medium .Molecular Structure Analysis
The molecular structure of 2-Methoxynaphthalene is centrosymmetric . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Methoxynaphthalene acylation is used as a model reaction to study the catalytic benefits of delamination. It was also used to study the alkali-metal-mediated manganation (AMMMn) reactions .Physical And Chemical Properties Analysis
2-Methoxynaphthalene has a molecular weight of 158.1965 . It has a melting point of 70-73 °C, a boiling point of 274 °C, and a density of 1.064 g/mL at 25 °C . It is insoluble in water but soluble in alcohol .Scientific Research Applications
Catalytic Applications
- O-Methylation with Dimethyl Carbonate: 2-Methoxynaphthalene is an intermediate in producing naproxen, an anti-inflammatory drug. Research on catalytic methylation of 2-naphthol using dimethyl carbonate highlighted the effective use of calcined-hydrotalcite supported on hexagonal mesoporous silica. This method showed high conversion and selectivity toward 2-methoxynaphthalene, with a kinetic model following zero-order kinetics (Yadav & Salunke, 2013).
Zeolite-Catalyzed Acylation
- Shape Selective Acylation: The acylation of 2-methoxynaphthalene with acetic anhydride over polymorph C of Beta (ITQ-17) zeolite yielded 2-acetylmethoxynaphthalene and 1-acetylmethoxynaphthalene. This process demonstrated the importance of the zeolite's shape-selective properties (Botella et al., 2003).
Applications in Photolithography
- Sequential Two Photon Photoacid Generator: A dimer system of 2-methoxynaphthalene was explored as a sequential two photon photoacid generator for double exposure lithography, a proposed alternative to conventional optical lithography (O'Connor et al., 2008).
Conducting Polymer Research
- Poly(2-methoxynaphthalene): This compound, categorized as a fused ring organic semiconductor, exhibits interesting optical and electrical properties, such as a reduced band gap and the ability to undergo both oxidation and reduction. It has been studied for its ambipolar conducting properties, showing potential for both hole and electron conduction (Meana-Esteban et al., 2014).
Applications in Spectroscopy
- Quantum FT-IR and FT-Raman Spectral Analysis: The structural and vibrational properties of 1-methoxynaphthalene, a related compound, were studied using various scale factors and normal coordinate analysis, providing insights into the vibrational behavior and stability of the molecule (Govindarajan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDYPLAQQGJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Record name | β-Naphthol methyl ether | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/%CE%92-Naphthol_methyl_ether | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044392 | |
Record name | 2-Methoxynaphthalene | |
Source | EPA DSSTox | |
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Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid, White shiny crystals, Intensely sweet, orange blossom Acacia-like aroma | |
Record name | Naphthalene, 2-methoxy- | |
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Record name | 2-Methoxynaphthalene | |
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Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
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Record name | beta-Naphthyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
274.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
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Solubility |
Insoluble in water, miscible in oils, soluble (in ethanol) | |
Record name | beta-Naphthyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |
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Vapor Pressure |
0.00823 [mmHg] | |
Record name | 2-Methoxynaphthalene | |
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Product Name |
2-Methoxynaphthalene | |
CAS RN |
93-04-9 | |
Record name | 2-Methoxynaphthalene | |
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Record name | 2-Methoxynaphthalene | |
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Record name | 2-METHOXYNAPHTHALENE | |
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Record name | Naphthalene, 2-methoxy- | |
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Record name | 2-Methoxynaphthalene | |
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Record name | Methyl 2-naphthyl ether | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.013 | |
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Record name | 2-METHOXYNAPHTHALENE | |
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Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
72 °C | |
Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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